molecular formula C20H20N4O2 B2871504 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 881567-40-4

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2871504
CAS No.: 881567-40-4
M. Wt: 348.406
InChI Key: NMFWGPFSVCZVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one (hereafter referred to as the target compound) is a pyrrolone derivative featuring a benzimidazole core and a 4-methoxyphenylethyl substituent. Its molecular formula is C₂₁H₂₀N₄O₂ (based on analogs in and ), with a molecular weight of approximately 360.42 g/mol (estimated). Key structural attributes include:

  • Benzimidazole moiety: A bicyclic aromatic system with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions .
  • 4-Methoxyphenylethyl substituent: A lipophilic group attached to the pyrrolone nitrogen, influencing solubility and membrane permeability.

This compound shares structural homology with bioactive molecules targeting enzymes or receptors, particularly in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents).

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)10-11-24-12-17(25)18(19(24)21)20-22-15-4-2-3-5-16(15)23-20/h2-9,21,25H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIZOAPEWZRSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to analogs with substitutions on the aryl group or alkyl chain (Table 1). Data are derived from synthesis protocols and characterization in and 14.

Table 1: Comparison of Structural and Physicochemical Properties

Compound ID/Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-(4-methoxyphenyl)ethyl C₂₁H₂₀N₄O₂ ~360.42 Not reported Not reported
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-... (18) 4-Ethylphenyl C₂₃H₂₆NO₄ 380.18 243–245 5
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)... (20) 4-tert-Butylphenyl C₂₅H₃₀NO₄ 408.23 263–265 62
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)... (29) 3-Chlorophenyl C₂₁H₂₁ClNO₄ 386.11 235–237 47
5-Amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-... () 2,4-Dichlorophenyl C₁₇H₁₁Cl₂N₄O 358.20 Not reported Not reported
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-... () 4-Fluorophenyl C₁₇H₁₃FN₄O 308.31 Not reported Not reported

Key Observations :

  • Substituent Effects on Melting Points : Bulky groups (e.g., tert-butyl in compound 20) increase melting points (263–265°C vs. 243–245°C for ethyl substituent in 18), likely due to enhanced crystallinity .
  • Yield Variations : Electron-withdrawing substituents (e.g., 3-chloro in 29) correlate with lower yields (47%) compared to electron-donating groups (62% for tert-butyl in 20), suggesting steric or electronic challenges in synthesis .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~360 g/mol) compared to fluorophenyl (308 g/mol) or dichlorophenyl (358 g/mol) analogs may reduce aqueous solubility, a critical factor in drug development .

Hydrogen Bonding and Molecular Interactions

The benzimidazole and pyrrolone moieties provide multiple hydrogen-bonding sites:

  • Benzimidazole: N–H donors (H-bond donor count = 3) and aromatic nitrogen acceptors (H-bond acceptor count = 4) enable interactions with biological targets .
  • 4-Methoxyphenylethyl Group : The methoxy oxygen acts as a weak H-bond acceptor, while the ethyl chain enhances lipophilicity.

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound are unavailable, SAR trends from analogs suggest:

  • Aryl Substituents : Electron-donating groups (e.g., methoxy) may enhance metabolic stability, whereas electron-withdrawing groups (e.g., chloro, fluoro) improve target binding via dipole interactions .

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure incorporates a benzodiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, and its structure includes a pyrrole ring fused with a benzodiazole ring and a methoxyphenyl group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC18H20N4O2C_{18}H_{20}N_{4}O_{2}
Molecular Weight336.38 g/mol
CAS NumberNot explicitly provided

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : Studies indicate that derivatives of similar compounds exhibit affinities for serotonin receptors (5-HTR), suggesting potential applications in treating mood disorders and anxiety .
  • Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, impacting various physiological processes .

Anticancer Properties

Research has shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α), which plays a role in cancer progression .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Analogous compounds have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

Neuropharmacological Effects

Given its interaction with serotonin receptors, the compound may possess neuropharmacological effects beneficial for conditions like depression and schizophrenia. In vitro studies have highlighted its potential as an antipsychotic agent .

Case Studies

  • In Vitro Studies on Serotonin Receptor Affinity : A study evaluated the binding affinity of various derivatives at the 5-HT receptors, revealing that modifications to the benzodiazole moiety significantly influenced receptor interaction and subsequent biological activity.
  • Cytotoxicity Assays : Compounds structurally related to this compound were tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.